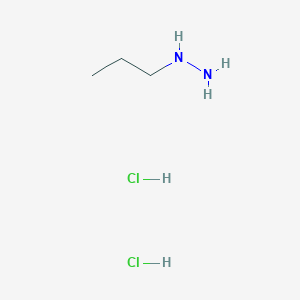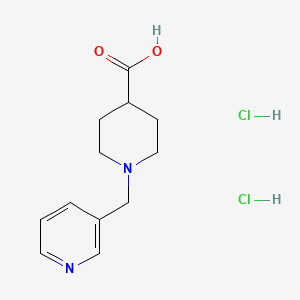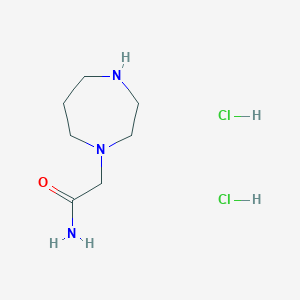![molecular formula C10H18N2 B1416861 N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine CAS No. 1039320-18-7](/img/structure/B1416861.png)
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine
Übersicht
Beschreibung
“N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound with the CAS Number: 1039320-18-7 . It has a molecular weight of 166.27 and its IUPAC name is N-cyclopropylquinuclidin-3-amine .
Molecular Structure Analysis
The Inchi Code for “N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine” is 1S/C10H18N2/c1-2-9(1)11-10-7-12-5-3-8(10)4-6-12/h8-11H,1-7H2 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
“N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine” is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine and its derivatives have been studied extensively for their potential in various fields. For example, derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, which are structurally related to N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine, have demonstrated strong antiarrhythmic and local anesthetic activity (Longobardi, Schenone, & Bondavalli, 1979).
Pharmacological Applications
- Compounds similar to N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine have been explored for their pharmacological properties. For instance, CP-96,345, a compound with a similar structure, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, indicating potential for investigating physiological properties of substance P and its role in diseases (Snider et al., 1991).
Alzheimer's Disease Research
- In the pursuit of drugs effective against Alzheimer's disease, aromatic compounds with a characteristic cyclic amine, similar to 1-azabicyclo[3.3.0]octane ring, which is structurally related to N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine, have been synthesized and evaluated. These compounds showed high affinity to the M1 receptor, indicating potential in Alzheimer's disease treatment (Suzuki et al., 1999).
Antiprotozoal Activity
- Research has also been conducted on derivatives of azabicyclic amines like N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine for their antiprotozoal activity. This includes studies on ω-aminoacyl and alkyl derivatives of similar compounds, which have shown promising results against protozoal infections (Faist et al., 2013).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-2-9(1)11-10-7-12-5-3-8(10)4-6-12/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHAYKTWSUNIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine | |
CAS RN |
1039320-18-7 | |
| Record name | N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)

![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)

![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)

![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)